molecular formula C9H13NO3S B8201859 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

Cat. No.: B8201859
M. Wt: 215.27 g/mol
InChI Key: DEHRBRNPZIHENL-UHFFFAOYSA-N
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Description

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Biological Activity

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate, also known as RH 421, is a compound characterized by its unique ionic structure, which includes a positively charged pyridinium ring and a negatively charged butane sulfonate group. This compound has garnered attention for its various biological activities, particularly in the context of neuronal function and membrane dynamics.

The primary mechanism of action for this compound involves its interaction with neuronal membranes, influencing ion channel activity and synaptic processes. It acts as a voltage-sensitive styryl dye , which allows it to modulate membrane potential effectively. This modulation is crucial for maintaining cellular excitability and neurotransmission in neurons.

Target of Action

The compound primarily targets:

  • β-galactosidase : It serves as a chromogenic substrate for this enzyme, indicating its role in metabolic pathways involving β-galactosides.
  • Ion Channels : It influences the activity of ion channels, particularly in relation to sodium and potassium gradients maintained by Na+/K±ATPase.

This compound exhibits several notable biochemical properties:

  • Electrochromic Properties : The compound can act as a probe for studying proton binding on the membrane surface, which is essential for understanding various physiological processes.
  • Cellular Effects : When introduced into lipid bilayers containing ergosterol, it increases the number of open amphotericin channels, indicating its potential to alter membrane permeability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for cellular uptake due to its lipophilic nature. This characteristic allows it to penetrate lipid bilayers effectively, facilitating its distribution within cells. The fluorescence lifetime of this compound is longer than that of other dyes in aqueous solutions, enhancing its utility as a biological probe.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

Study 1: Neuronal Activity Modulation

In a study examining synaptic activity, it was found that this compound significantly altered membrane potentials in cultured neurons. The modulation was attributed to its interaction with voltage-gated ion channels, leading to enhanced synaptic transmission under specific conditions.

Study 2: Enzymatic Interaction

Another investigation focused on the interaction between this compound and Na+/K±ATPase. The results indicated that the compound could influence the conformational transitions of this enzyme, thereby affecting ion transport across neuronal membranes.

Table of Biological Activities

Biological ActivityDescription
Modulation of Membrane PotentialAlters neuronal excitability and synaptic transmission
Interaction with β-galactosidaseActs as a substrate for metabolic studies
Influence on Ion ChannelsAffects sodium and potassium gradients through Na+/K±ATPase interactions
Electrochromic PropertiesServes as a probe for studying proton binding on membranes

Properties

IUPAC Name

4-pyridin-1-ium-1-ylbutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHRBRNPZIHENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyridin-1-ium-1-yl)butane-1-sulfonate
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4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.